N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide

Description

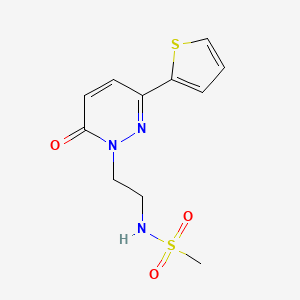

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide features a pyridazinone core (6-oxo-pyridazin-1(6H)-yl) substituted at position 3 with a thiophen-2-yl group. A methanesulfonamide moiety is attached via an ethyl linker at position 1. This structure combines heterocyclic and sulfonamide pharmacophores, which are associated with diverse biological activities, including anti-inflammatory and anti-proliferative effects .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-19(16,17)12-6-7-14-11(15)5-4-9(13-14)10-3-2-8-18-10/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKDFLLXQPNNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide is a synthetic compound belonging to the class of pyridazinones. Its unique structural features, such as the thiophene ring and sulfonamide group, suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O3S |

| Molecular Weight | 284.30 g/mol |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

The compound's structure includes a pyridazine core with a carbonyl group (6-oxo), which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to involve the inhibition of specific enzymes and receptors. Sulfonamide derivatives are known to mimic natural substrates, allowing them to interact with various molecular targets through hydrogen bonding and hydrophobic interactions.

Pharmacological Effects

Preliminary studies indicate that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

- Antitumor Activity : Similar pyridazinone derivatives have demonstrated potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

- Antimicrobial Effects : The presence of the thiophene ring may enhance antimicrobial properties against specific pathogens.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, it was found that pyridazinone derivatives significantly reduced the levels of pro-inflammatory cytokines in animal models. This suggests that this compound could similarly modulate inflammatory responses through COX inhibition .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of pyridazine derivatives demonstrated that these compounds could inhibit the growth of human cancer cell lines by inducing apoptosis via mitochondrial pathways. The structural features of this compound may contribute to similar mechanisms, warranting further investigation into its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations :

- Core Structure: The pyridazinone core is shared across all compounds, but the target compound’s thiophen-2-yl substituent distinguishes it from piperazinyl () or thiomorpholinyl () groups. Thiophene, a sulfur-containing heteroaromatic ring, may confer unique electronic properties compared to saturated substituents.

- Functional Groups: The target compound’s methanesulfonamide group is structurally analogous to sulfonamide derivatives in (e.g., Compound 1), which exhibit anti-inflammatory activity. In contrast, acetohydrazide or acetamide groups in other pyridazinones correlate with cytotoxicity or anti-proliferative effects .

Pharmacological Activity

Key Findings :

- Anti-Inflammatory Activity: Methanesulfonamide derivatives () inhibit COX-2 and iNOS, suppressing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) in human keratinocytes and macrophages .

- Cytotoxicity: Pyridazinones with piperazinyl substituents (e.g., 4-fluorophenyl or 4-chlorophenyl in ) demonstrate cytotoxicity against AGS gastric adenocarcinoma cells. The absence of a piperazine ring in the target compound may reduce this effect, though thiophene’s lipophilicity could enhance membrane permeability .

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Step 1 : React 3-(thiophen-2-yl)pyridazinone derivatives with ethyl bromoacetate under reflux with K₂CO₃ in methanol (yield ~46%) .

- Step 2 : Hydrolysis of intermediates (e.g., ethyl esters) using 6 N NaOH and HCl to yield carboxylic acids (99.9% purity) .

- Step 3 : Introduce the methanesulfonamide group via amidation or sulfonylation. Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃, methanol/DCM) may optimize aryl-thiophene linkages .

- Characterization : Use ¹H/¹³C NMR (δ 2.5–3.5 ppm for methylsulfonyl protons), LC-MS (e.g., m/z 453 [M + Na]⁺), and elemental analysis .

Q. How can the compound’s structure be validated using crystallography and spectroscopy?

- Methodological Answer :

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, β = 99.95° . Use SHELXL for refinement, ensuring R-factors < 5% .

- Spectroscopy : Confirm the thiophene-pyridazine core via IR (C=O stretch ~1650 cm⁻¹) and UV-Vis (λmax ~270 nm for π→π* transitions) .

Advanced Research Questions

Q. How can computational docking studies predict biological targets for this compound?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand (AM1-BCC charges) and receptor (e.g., viral polymerases or GPCRs) .

- Key Interactions : Prioritize hydrogen bonds between the sulfonamide group and Arg/Lys residues, and π-π stacking between thiophene and aromatic side chains. Validate with MM/GBSA scoring .

- Case Study : Analogous methanesulfonamide derivatives showed docking scores < −9 kcal/mol against viral targets, suggesting competitive inhibition .

Q. How to evaluate cytotoxicity and anti-proliferative activity in vitro?

- Methodological Answer :

- Assays : Use MTT or SRB assays on AGS (gastric cancer) or HeLa cells. IC₅₀ values for pyridazinone derivatives range from 10–50 µM .

- Mechanistic Studies : Measure caspase-3/7 activation (apoptosis) and cell cycle arrest (flow cytometry). Compare to controls like cisplatin .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based readouts to distinguish direct vs. indirect effects .

- Structural Analogues : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophores responsible for activity .

Q. How can structure-activity relationship (SAR) studies optimize the sulfonamide group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.